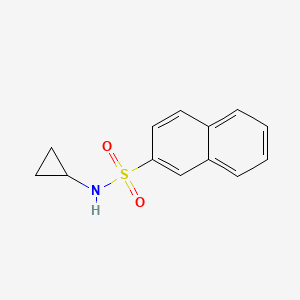

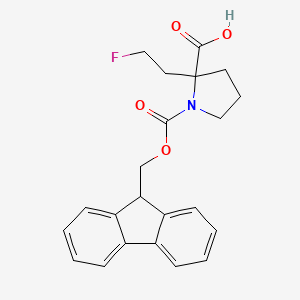

1-(4-(Tert-butyl)phenyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis and Biological Evaluation of Urea Derivatives

The synthesis of diaryl ureas has been a focal point in medicinal chemistry due to their significant antiproliferative effects on various cancer cell lines. A study by introduced a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which were designed using computer-aided methods. These compounds were synthesized and evaluated against A549, HCT-116, PC-3 cancer cell lines, and HL7702 human normal liver cell lines. The most potent compound identified was 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea, which showed inhibitory activity with IC50 values comparable to the positive-control sorafenib.

Design and Antiproliferative Activity of Thioether-Phenyl Urea Derivatives

In pursuit of new antiproliferative agents, synthesized a new series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives. These compounds were tested against the same cancer cell lines as in , and the most active compound was found to be more potent than the positive control. This compound also induced apoptosis in A549 cells and caused cell cycle arrest at the G1 phase, suggesting that the 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea skeleton could be a promising chemotype for antiproliferative agents.

Antiangiogenesis and Molecular Docking Studies of Aryl-Thienopyridine Ureas

The study by reported the synthesis and biological evaluation of novel 1-aryl-3-[2-, 3- or 4-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas as VEGFR-2 tyrosine kinase inhibitors. The compounds with the arylurea in the meta position to the thioether linker showed the lowest IC50 values and significant inhibition of Human Umbilical Vein Endothelial Cells (HUVECs) proliferation, migration, and tube formation. The most potent compounds also increased apoptosis and significantly inhibited the phosphorylation of VEGFR-2, indicating an antiangiogenic effect.

Synthesis of Thiadiazolyl Urea Derivatives Under Microwave Irradiation

A convenient method for synthesizing 1-(substituted)-3-(5-(substituted)-1,3,4-thiadiazol-2-yl) ureas using microwave irradiation was developed by . This method provided satisfactory yields and proved to be more efficient than conventional heating. The synthesized compounds were characterized by 1H NMR, ESI-MS, and Elemental analysis, with the crystal structure of one compound confirmed by X-ray single crystal diffraction.

Aplicaciones Científicas De Investigación

Urea Biosensors in Medical Research

The unique structural features of urea derivatives, including 1-(4-(Tert-butyl)phenyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea, have been explored in the development of urea biosensors. These sensors are designed to detect and quantify urea concentration, which is crucial for diagnosing various critical diseases such as renal failure, liver disorders, and others. The advancements in urea biosensors have utilized various nanoparticles and conducting polymers to enhance enzyme immobilization and sensitivity, indicating a significant potential for clinical applications (Botewad et al., 2021).

Agricultural and Environmental Monitoring

The compound's role extends to agriculture, where urea-based fertilizers are essential for crop growth. Research on urea derivatives has led to the development of urease inhibitors, which are vital for reducing nitrogen loss from fertilizers, thereby enhancing efficiency and reducing environmental pollution. These inhibitors, including thiophene derivatives, minimize the volatilization of ammonia and the leaching of nitrates into water sources, addressing both economic and environmental challenges in modern agriculture (Bremner, 1995).

Pharmaceutical Applications

In the pharmaceutical industry, urea derivatives are explored for their therapeutic potentials, such as in the design of urease inhibitors for treating gastric and urinary tract infections. These compounds have been studied for their effectiveness against pathogens like Helicobacter pylori, which are responsible for peptic ulcers and gastric cancers. The search for new urease inhibitors with minimal side effects is ongoing, highlighting the importance of urea derivatives in developing new treatment options (Kosikowska & Berlicki, 2011).

Drug Design and Development

The incorporation of urea functional groups into small molecules has been a key strategy in drug design, exploiting their hydrogen bonding capabilities for improved drug-target interactions. This approach has led to the development of molecules with a wide range of bioactivities, including kinase inhibitors, epigenetic modulators, and others. The versatility of urea derivatives in medicinal chemistry underscores their role in enhancing the pharmacokinetic profiles and therapeutic indices of new drug candidates (Jagtap et al., 2017).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(4-tert-butylphenyl)-3-[(2-thiophen-3-ylpyridin-3-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3OS/c1-21(2,3)17-6-8-18(9-7-17)24-20(25)23-13-15-5-4-11-22-19(15)16-10-12-26-14-16/h4-12,14H,13H2,1-3H3,(H2,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJOLKIZTYWXLKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(Tert-butyl)phenyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Dimethylamino)acetyl]piperidine-3-sulfonamide;hydrochloride](/img/structure/B2548044.png)

![2-[1-(2-Methoxyethyl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2548045.png)

![(2Z)-2-[(3-chloro-4-fluorophenyl)sulfonylhydrazinylidene]-N-phenylchromene-3-carboxamide](/img/structure/B2548046.png)

![2-(3-ethylphenyl)imino-5-(hydroxymethyl)-8-methyl-N-naphthalen-1-ylpyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2548059.png)

![N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-phenylacetamide](/img/structure/B2548061.png)

![N-(5-(1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2548062.png)

![N-(2,4-dimethoxyphenyl)-2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2548063.png)

![[2-[5-(2-Methoxyphenyl)-1H-imidazol-2-yl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2548066.png)